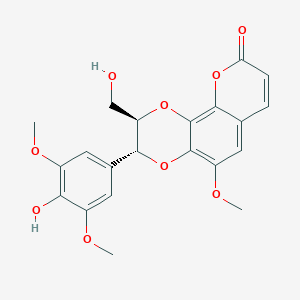

Cleomiscosin C

Description

Properties

IUPAC Name |

(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c1-25-12-7-11(8-13(26-2)17(12)24)18-15(9-22)28-21-19-10(4-5-16(23)29-19)6-14(27-3)20(21)30-18/h4-8,15,18,22,24H,9H2,1-3H3/t15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXPCBAETDEQAX-CRAIPNDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cleomiscosin C: A Technical Guide to Natural Sources, Plant Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleomiscosin C, a naturally occurring coumarinolignan, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the known botanical sources of this compound, their geographical distribution, and detailed methodologies for its extraction, isolation, and quantification. The document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution of this compound

This compound has been identified in a variety of plant species, distributed across different families and geographical regions. The primary plant sources are detailed below.

Table 1: Plant Sources and Distribution of this compound

| Plant Species | Family | Plant Part(s) Containing this compound | Geographical Distribution |

| Cleome viscosa | Cleomaceae | Seeds | Pantropical, found in warm and humid habitats across the Americas, Africa, Asia, and Australia.[1][2] |

| Hibiscus taiwanensis | Malvaceae | Stems, Leaves | Endemic to the Alishan Range in Taiwan.[3] |

| Hibiscus syriacus | Malvaceae | Root Bark | Native to East Asia, widely introduced and naturalized in Europe and North America.[4] |

| Acer okamotoanum | Sapindaceae | Leaves, Twigs | Native to South Korea, particularly Ulleungdo Island.[5] |

| Acer saccharum | Sapindaceae | Wood | Native to the hardwood forests of eastern Canada and the eastern United States.[6][7] |

| Artemisia minor | Asteraceae | Aerial Parts | Native to the Himalayan region, extending to South Xinjiang and Western Gansu in China.[8] |

| Buxus sinica | Buxaceae | Whole Plant | Native to central and southern China, Taiwan, South Korea, and Japan.[9] |

Biosynthesis of this compound Precursors

This compound is a coumarinolignan, a class of compounds formed through the coupling of a coumarin and a phenylpropanoid derivative. The biosynthesis of these precursors originates from the phenylpropanoid pathway, a major route in plant secondary metabolism.

The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce various hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid. These compounds serve as precursors for both coumarins and monolignols (the building blocks of lignans). The formation of the coumarin scaffold involves hydroxylation and lactonization of a cinnamic acid derivative. Monolignols, such as coniferyl alcohol, are synthesized via the reduction of the corresponding hydroxycinnamoyl-CoA esters. The final step in the formation of a coumarinolignan like this compound involves the oxidative coupling of a coumarin and a monolignol.

Experimental Protocols

General Workflow for Isolation and Quantification

The following diagram outlines a general workflow for the extraction, isolation, and quantification of this compound from plant materials. This workflow can be adapted based on the specific plant matrix and available laboratory equipment.

Detailed Methodology for Extraction and Isolation from Cleome viscosa Seeds

The following protocol is a detailed method for the extraction and isolation of a mixture of coumarinolignoids, including this compound, from the seeds of Cleome viscosa.

-

Plant Material Preparation:

-

Air-dry the seeds of Cleome viscosa.

-

Pulverize the dried seeds into a fine powder.

-

-

Defatting:

-

Soak the powdered seeds in petroleum ether (ratio 1:3 w/v) for 72 hours to remove fatty oils.

-

Repeat the process three times.

-

Discard the petroleum ether fractions and air-dry the defatted seed powder.

-

-

Extraction:

-

Exhaustively extract the defatted seed powder with methanol (ratio 1:3 w/v) for 72 hours.

-

Repeat the extraction process three times.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a viscous extract.

-

-

Isolation:

-

The concentrated methanol extract can be further purified using column chromatography.

-

Pack a silica gel column (60-120 mesh) and equilibrate with a non-polar solvent (e.g., hexane).

-

Load the crude extract onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing this compound (identified by comparison with a standard).

-

Further purification can be achieved by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

-

High-Performance Liquid Chromatography (HPLC) for Quantification in Cleome viscosa Seeds

This section details the HPLC method for the simultaneous quantification of Cleomiscosin A, B, and C in extracts of Cleome viscosa seeds.[10][11]

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: Waters Symmetry C18 column (250 x 4.6 mm, 5 µm particle size) or equivalent.

-

Mobile Phase:

-

Solvent A: Acetonitrile:Methanol (1:2 v/v)

-

Solvent B: Water:Acetic Acid (99.5:0.5 v/v)

-

-

Elution Mode: Gradient elution. The specific gradient profile should be optimized for baseline separation of the analytes. A typical starting point could be a linear gradient from a lower to a higher percentage of Solvent A over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 326 nm.

-

Injection Volume: 10-20 µL.

-

Standard Preparation: Prepare stock solutions of pure this compound in methanol. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.

-

Sample Preparation: Dissolve a known amount of the dried plant extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

Quantitative Data

Quantitative data for this compound content in various plant sources is limited in the publicly available literature. The following table summarizes the available information. Researchers are encouraged to perform their own quantitative analyses using the methods described in this guide.

Table 2: Quantitative Analysis of this compound

| Plant Species | Plant Part | Extraction Method | Analytical Method | Concentration/Yield of this compound | Reference |

| Cleome viscosa | Seeds | Methanol Extraction | HPLC-PDA | Data not explicitly stated in the abstract, but a validated quantification method is available.[10][11] | [10][11] |

| Hibiscus syriacus | Root Bark | Not specified | Not specified | Isolated as a constituent, but quantitative data is not provided. | [12] |

| Acer okamotoanum | Leaf and Twig | Not specified | Not specified | Isolated as a constituent, but quantitative data is not provided. | [13] |

| Acer saccharum | Wood | Ethanol Extraction | Not specified | Isolated as a constituent, but quantitative data is not provided.[9][14] | [9][14] |

| Artemisia minor | Aerial Parts | Not specified | Not specified | Isolated as a constituent, but quantitative data is not provided. | [15] |

Conclusion

This technical guide has consolidated the current knowledge on the natural sources, geographical distribution, and analytical methodologies for this compound. While several plant species have been identified as sources of this promising coumarinolignan, there is a clear need for more extensive quantitative studies to determine the concentration of this compound in these plants. The provided experimental protocols offer a robust framework for researchers to undertake such investigations. The continued exploration of these natural sources is crucial for advancing the research and development of this compound for potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C21H20O9 | CID 11464176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. impactfactor.org [impactfactor.org]

- 5. mdpi.com [mdpi.com]

- 6. breedonsmaplesyrup.com [breedonsmaplesyrup.com]

- 7. Aromatic compounds and their antioxidant activity of Acer saccharum | springermedizin.de [springermedizin.de]

- 8. High-performance liquid chromatographic method for identification and quantification of two isomeric coumarinolignoids-cleomiscosin A and cleomiscosin B-in extracts of Cleome viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aromatic compounds and their antioxidant activity of Acer saccharum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatographic method for identification and quantification of three potent liver protective coumarinolignoids-cleomiscosin A, cleomiscosin B and this compound-in extracts of Cleome viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide: Isolation of Cleomiscosin C from Acer okamotoanum

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the isolation and characterization of Cleomiscosin C, a coumarinolignan, from the leaves and twigs of Acer okamotoanum. The methodologies outlined are based on established phytochemical research, offering a reproducible guide for natural product chemists and pharmacognosists.

Introduction

Acer okamotoanum, a species of maple tree, is a source of various bioactive secondary metabolites. Among these, the coumarinolignans, including this compound, have garnered interest for their potential pharmacological activities. Notably, phytochemical investigations have revealed the presence of both Cleomiscosin A and this compound in this plant species. This document focuses on the systematic approach to the extraction, isolation, and structural elucidation of this compound.

Experimental Protocols

The following protocols are derived from the phytochemical analysis of Acer okamotoanum and provide a step-by-step guide for the isolation of this compound.

Plant Material

Fresh leaves and twigs of Acer okamotoanum are the starting material for the isolation process. Proper identification and collection of the plant material are crucial for reproducible results.

Extraction

The initial extraction process is designed to efficiently remove a broad spectrum of secondary metabolites from the plant matrix.

Protocol:

-

Air-dry the collected leaves and twigs of Acer okamotoanum.

-

Grind the dried plant material into a coarse powder.

-

Macerate the powdered plant material with dichloromethane (CH₂Cl₂) at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude CH₂Cl₂ extract.

Fractionation and Isolation

A multi-step chromatographic approach is employed to separate the complex mixture of compounds in the crude extract and isolate this compound.

Protocol:

-

Silica Gel Column Chromatography:

-

Subject the crude CH₂Cl₂ extract to column chromatography on a silica gel column.

-

Elute the column with a gradient solvent system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc) and then methanol (MeOH).

-

Collect fractions and monitor their composition using thin-layer chromatography (TLC).

-

-

Reversed-Phase (RP-18) Column Chromatography:

-

Combine fractions containing compounds of interest, as identified by TLC analysis.

-

Further purify these fractions on an RP-18 column.

-

Elute with a gradient of methanol (MeOH) in water (H₂O), starting with a lower concentration of MeOH and gradually increasing it.

-

-

Diaion HP-20 Column Chromatography:

-

For fractions requiring further separation, employ Diaion HP-20 resin.

-

Elute with a stepwise gradient of methanol in water.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification of this compound is achieved using preparative HPLC.

-

The specific column and mobile phase conditions will depend on the purity of the fraction from the previous step. A typical system would involve a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

-

Quantitative Data

The following table summarizes the quantitative data related to the biological activity of this compound isolated from Acer okamotoanum. This data is crucial for understanding its potential therapeutic applications.

| Biological Activity Assay | Test Substance | IC₅₀ (µM) |

| LDL Oxidation (Copper-induced) | This compound | 29.5 |

| LDL Oxidation (AAPH-induced) | This compound | 11.9 |

| ApoB-100 Fragmentation (Copper-induced) | This compound | > 5 µM (65.3% inhibition at 5 µM) |

| ApoB-100 Modification (Copper-induced) | This compound | 23.6 |

| ApoB-100 Modification (HOCl-induced) | This compound | 3.9 |

Structure Elucidation

The definitive identification of the isolated compound as this compound is accomplished through the analysis of its spectroscopic data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.

Note: The detailed NMR and MS data for this compound isolated from Acer okamotoanum, while foundational for its identification, are not publicly available in the referenced abstracts. Researchers undertaking this isolation would need to acquire and interpret this data to confirm the structure.

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the isolation process and the hierarchical relationship of the chromatographic techniques employed.

Caption: A flowchart illustrating the sequential steps for the isolation of this compound.

Caption: A diagram showing the hierarchical application of chromatographic techniques.

Cleomiscosin C: A Technical Guide to its Discovery, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleomiscosin C, a naturally occurring coumarinolignan, has emerged as a molecule of significant interest in the scientific community. First identified from medicinal plants, it has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of the discovery, structural characterization, and known biological functions of this compound. It details the experimental methodologies for its isolation and analysis, presents its bioactivity data in a structured format, and explores its putative mechanisms of action, including its interaction with key signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Discovery and Structural Elucidation

This compound is a secondary metabolite found in a variety of plant species. It has been reported in plants such as Hibiscus taiwanensis, Artemisia minor, and from the root bark of Hibiscus syriacus (Malvaceae).[1] The initial isolation and characterization of this compound, along with its related compounds Cleomiscosin A and B, have been pivotal in understanding this class of coumarinolignans.[2]

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, which are standard in the field of natural product chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O₉ | [1] |

| Molecular Weight | 416.4 g/mol | [1] |

| IUPAC Name | (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][3][4]benzodioxin-9-one | [1] |

| CAS Number | 84575-10-0 | [1] |

Experimental Protocol: Isolation and Characterization

The following is a generalized protocol for the isolation and characterization of this compound from a plant source, based on common phytochemical techniques.

1. Plant Material Extraction:

- Dried and powdered plant material (e.g., leaves, stems, or roots) is subjected to solvent extraction, typically using methanol or ethanol, at room temperature for an extended period.

- The resulting crude extract is concentrated under reduced pressure.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

3. Chromatographic Purification:

- The fractions are subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate).

- Fractions containing compounds with similar TLC profiles are pooled and further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

4. Structure Determination:

- UV-Vis Spectroscopy: To determine the absorption maxima.

- Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.

Biological Activities and Quantitative Data

This compound has been investigated for several biological activities. The following sections and tables summarize the key findings and quantitative data.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which have been evaluated using various in vitro assays.

Table 2: Antioxidant Activity of this compound

| Assay | Target | IC₅₀ (µM) | Source |

| Cu²⁺-mediated LDL oxidation | LDL oxidation | 29.5 | [5] |

| AAPH-induced LDL oxidation | LDL oxidation | 11.9 | [5] |

| HOCl-induced apoB-100 modification | apoB-100 protein oxidation | 3.9 | [5] |

Anticancer Potential

While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively reported in the available literature, related coumarinolignans and extracts containing this compound have shown cytotoxic effects. In-silico studies have suggested a potential mechanism for its anticancer activity.[6]

Table 3: In-Silico Anticancer Target Interaction of this compound

| Target Protein | Method | Binding Energy (kcal/mol) | Source |

| Poly (ADP-ribose) polymerase 1 (PARP1) | Molecular Docking | -8.67 | [6] |

This in-silico data suggests that this compound may act as a PARP1 inhibitor, a class of drugs known for their efficacy in treating certain types of cancer.[6] However, experimental validation is required to confirm this activity.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are another area of active research. While direct experimental data on its specific mechanism is limited, the general anti-inflammatory action of related flavonoids and coumarinolignans often involves the modulation of key inflammatory signaling pathways.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of natural products are often attributed to their interaction with cellular signaling pathways. Based on the activities of related compounds, the following pathways are putative targets for this compound.

Putative Inhibition of Inflammatory Pathways

Many natural polyphenolic compounds exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

Potential as a PARP1 Inhibitor in Cancer

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair. Its inhibition is a validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The in-silico evidence for this compound's interaction with PARP1 suggests a promising avenue for anticancer drug development.

Synthesis and Derivatives

Future Directions and Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. Key areas for future research include:

-

Comprehensive Biological Screening: Evaluating the anticancer activity of purified this compound against a broad panel of human cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Conducting in-depth experimental studies to validate its putative effects on the NF-κB, MAPK, and PARP1 signaling pathways.

-

In Vivo Efficacy: Assessing the therapeutic efficacy of this compound in animal models of inflammation and cancer.

-

Synthetic Chemistry: Developing an efficient and scalable total synthesis of this compound and creating a library of derivatives to explore structure-activity relationships.

References

- 1. This compound | C21H20O9 | CID 11464176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Computational assessment of the radical scavenging activity of cleomiscosin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PARP-1-Associated Pathological Processes: Inhibition by Natural Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biosynthesis of Cleomiscosin C: A Technical Guide for Researchers

An In-depth Exploration of the Biosynthetic Pathway of a Promising Coumarinolignan

Abstract

Cleomiscosin C, a coumarinolignan found in various plant species, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Understanding its biosynthesis is pivotal for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established knowledge of phenylpropanoid and coumarin metabolism. It details the precursor molecules, key enzymatic steps, and the critical oxidative coupling reaction that forms the core structure of this complex natural product. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Introduction

This compound is a member of the coumarinolignan class of secondary metabolites, characterized by a structural fusion of a coumarin and a phenylpropanoid moiety. It has been isolated from various plants, including Hibiscus taiwanensis and Artemisia minor[1]. The biological activities attributed to this compound and its isomers, Cleomiscosin A and B, underscore the importance of elucidating their biosynthetic origins. This guide synthesizes current knowledge to propose a detailed biosynthetic pathway for this compound, providing a framework for future research and biotechnological applications.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is not yet fully elucidated in planta. However, based on the known pathways of its constituent parts—a coumarin and a phenylpropanoid—a putative pathway can be constructed. The pathway initiates from the general phenylpropanoid pathway, branching into the biosynthesis of the coumarin moiety (fraxetin) and the C6-C3 phenylpropanoid unit (sinapyl alcohol). The final key step involves the oxidative coupling of these two precursors.

Biosynthesis of the Coumarin Moiety: Fraxetin

The formation of the coumarin scaffold begins with L-phenylalanine and proceeds through the core phenylpropanoid pathway to produce p-coumaroyl-CoA. This intermediate is then hydroxylated and methylated to form feruloyl-CoA. A critical hydroxylation at the C6' position of feruloyl-CoA, catalyzed by feruloyl-CoA 6'-hydroxylase (F6'H) , leads to the formation of 6'-hydroxyferuloyl-CoA. This intermediate can undergo spontaneous or enzyme-catalyzed (via coumarin synthase - COSY ) trans-cis isomerization and subsequent lactonization to yield scopoletin. Scopoletin is then hydroxylated at the C-8 position by scopoletin 8-hydroxylase (S8H) to form fraxetin[2].

Biosynthesis of the Phenylpropanoid Moiety: Sinapyl Alcohol

Parallel to coumarin biosynthesis, the phenylpropanoid pathway also provides the sinapyl alcohol precursor. Starting from feruloyl-CoA, a series of hydroxylation and methylation reactions catalyzed by ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT) , respectively, leads to the formation of sinapoyl-CoA. Sinapoyl-CoA is then reduced to sinapaldehyde by cinnamoyl-CoA reductase (CCR) , and subsequently to sinapyl alcohol by cinnamyl alcohol dehydrogenase (CAD) [3].

The Key Oxidative Coupling Step

The final and defining step in the biosynthesis of this compound is the oxidative coupling of fraxetin and sinapyl alcohol. While the specific in vivo enzyme has not been identified, in vitro studies have demonstrated that this reaction can be catalyzed by peroxidases, such as horseradish peroxidase[4]. This reaction involves the generation of radical intermediates from both fraxetin and sinapyl alcohol, which then couple to form the coumarinolignan backbone.

The stereochemistry of this coupling is crucial, as this compound is a specific stereoisomer. In the biosynthesis of lignans, which involves a similar oxidative coupling of two monolignol units, dirigent proteins (DIRs) are known to control the regio- and stereoselectivity of the reaction[5][6][7]. It is highly probable that a specific dirigent protein is also involved in the biosynthesis of this compound to ensure the formation of the correct isomer.

Key Precursors and Enzymes

The following tables summarize the key precursors and enzymes implicated in the biosynthesis of this compound.

Table 1: Key Precursors in the Biosynthesis of this compound

| Precursor Molecule | Role in Pathway |

| L-Phenylalanine | Initial substrate for the phenylpropanoid pathway |

| p-Coumaroyl-CoA | Central intermediate in the phenylpropanoid pathway |

| Feruloyl-CoA | Precursor for both fraxetin and sinapyl alcohol |

| Scopoletin | Immediate precursor to fraxetin |

| Fraxetin | The coumarin moiety of this compound |

| Sinapoyl-CoA | Intermediate in the monolignol pathway |

| Sinapyl Alcohol | The phenylpropanoid moiety of this compound |

Table 2: Key Enzymes in the Putative Biosynthesis of this compound

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA |

| Feruloyl-CoA 6'-Hydroxylase | F6'H | Hydroxylates feruloyl-CoA, a key step in coumarin biosynthesis |

| Coumarin Synthase | COSY | Catalyzes the lactonization to form the coumarin ring |

| Scopoletin 8-Hydroxylase | S8H | Hydroxylates scopoletin to form fraxetin |

| Ferulate 5-Hydroxylase | F5H | Hydroxylates ferulic acid derivatives |

| Caffeic acid O-Methyltransferase | COMT | Methylates hydroxyl groups on the aromatic ring |

| Cinnamoyl-CoA Reductase | CCR | Reduces cinnamoyl-CoA esters to cinnamaldehydes |

| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces cinnamaldehydes to cinnamyl alcohols |

| Peroxidase/Laccase | - | Catalyzes the oxidative coupling of fraxetin and sinapyl alcohol |

| Dirigent Protein | DIR | Potentially controls the stereochemistry of the oxidative coupling |

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the proposed biosynthetic pathway of this compound and the interconnectedness of the precursor pathways.

Experimental Protocols

Detailed experimental protocols for every enzyme in the this compound pathway are not available. However, this section provides generalized methodologies for assaying the activity of key enzyme classes involved in this pathway. Researchers should optimize these protocols for the specific plant species and enzyme of interest.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Principle: PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. The activity is determined by measuring the increase in absorbance at 290 nm due to the formation of trans-cinnamic acid.

Protocol:

-

Enzyme Extraction: Homogenize plant tissue in an appropriate extraction buffer (e.g., Tris-HCl buffer, pH 8.8, containing polyvinylpyrrolidone and β-mercaptoethanol). Centrifuge to obtain a crude enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing L-phenylalanine solution in Tris-HCl buffer.

-

Assay: Start the reaction by adding the enzyme extract to the reaction mixture. Incubate at a specific temperature (e.g., 37°C).

-

Measurement: At timed intervals, stop the reaction (e.g., by adding HCl) and measure the absorbance at 290 nm.

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of trans-cinnamic acid.

4-Coumarate:CoA Ligase (4CL) Activity Assay

Principle: 4CL catalyzes the ATP-dependent formation of a thioester bond between p-coumaric acid and Coenzyme A. The formation of p-coumaroyl-CoA can be monitored spectrophotometrically at around 333 nm.

Protocol:

-

Enzyme Extraction: Similar to PAL extraction, obtain a crude or partially purified enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing p-coumaric acid, ATP, MgCl2, and Coenzyme A in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Assay: Initiate the reaction by adding the enzyme extract.

-

Measurement: Monitor the increase in absorbance at 333 nm over time using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the initial rate of p-coumaroyl-CoA formation, using its molar extinction coefficient.

Peroxidase-Mediated Oxidative Coupling Assay

Principle: Peroxidases, in the presence of hydrogen peroxide, catalyze the oxidation of phenolic substrates, leading to the formation of radicals that can then couple. The reaction can be monitored by following the disappearance of the substrates or the appearance of the coupled product using High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., acetate buffer, pH 5.0) containing the precursors (fraxetin and sinapyl alcohol) and a peroxidase (e.g., horseradish peroxidase).

-

Assay: Initiate the reaction by adding a dilute solution of hydrogen peroxide.

-

Quenching and Extraction: At various time points, quench the reaction (e.g., by adding a reducing agent like sodium ascorbate) and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted products by HPLC with a UV or mass spectrometry detector to identify and quantify the formation of this compound.

Concluding Remarks and Future Directions

The proposed biosynthetic pathway for this compound provides a solid foundation for future research in this area. While the general steps are likely correct, significant work is required to fully elucidate the pathway in vivo. Key areas for future investigation include:

-

Identification and characterization of the specific enzymes involved in each step of the pathway in this compound-producing plants.

-

Elucidation of the role of dirigent proteins in controlling the stereospecific coupling of fraxetin and sinapyl alcohol.

-

Investigation of the regulatory mechanisms that control the flux of metabolites through this pathway.

-

Metabolic engineering of plants or microorganisms to enhance the production of this compound for pharmaceutical applications.

This technical guide is intended to be a dynamic resource, and it will be updated as new research emerges to provide the most current and comprehensive understanding of this compound biosynthesis.

References

- 1. This compound | C21H20O9 | CID 11464176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 3. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of coumarinolignans through chemical and enzymic Oxidation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Dirigent proteins and dirigent sites explain the mystery of specificity of radical precursor coupling in lignan and lignin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of Cleomiscosin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Cleomiscosin C, a coumarinolignan with noted antioxidant properties. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols for data acquisition, and a logical workflow for the isolation and characterization of this compound.

Spectroscopic Data of this compound

The structural elucidation of this compound, isolated from the leaves of Aegle marmelos, was accomplished through comprehensive spectroscopic analysis. The ¹H NMR, ¹³C NMR, and mass spectrometry data are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 4.43 | d | 8.5 |

| H-3 | 4.95 | d | 8.5 |

| H-4 | 7.60 | d | 8.5 |

| H-5 | 6.85 | d | 8.5 |

| H-6' | 6.55 | s | |

| H-8 | 6.30 | s | |

| H-10 | 3.85 | s | |

| 3-OCH₃ | 3.80 | s | |

| 5-OCH₃ | 3.80 | s | |

| 4'-OH | 5.70 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm |

| C-2 | 79.8 |

| C-3 | 82.5 |

| C-4 | 129.5 |

| C-4a | 113.8 |

| C-5 | 115.5 |

| C-6 | 148.2 |

| C-7 | 143.9 |

| C-8 | 98.5 |

| C-8a | 152.0 |

| C-9 | 160.5 |

| C-1' | 131.0 |

| C-2', C-6' | 105.5 |

| C-3', C-5' | 147.0 |

| C-4' | 135.0 |

| 7-OCH₃ | 56.5 |

| 3',5'-OCH₃ | 56.8 |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data for this compound revealed a molecular ion peak [M]⁺ at m/z 416.1107, which is consistent with the molecular formula C₂₁H₂₀O₉ (calculated for 416.1111). This data confirms the elemental composition of the compound.

Experimental Protocols

The following protocols outline the methodologies used for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

The isolation of this compound from the leaves of Aegle marmelos was achieved through a multi-step extraction and chromatographic process.

Caption: Isolation workflow for this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

-

Sample Preparation: The purified sample of this compound was dissolved in deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy: Spectra were acquired at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

-

¹³C NMR Spectroscopy: Spectra were acquired at 125 MHz. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.0 ppm).

Mass Spectrometry

High-resolution mass spectra were obtained using an electron impact (EI) ionization technique.

-

Instrumentation: A mass spectrometer equipped with a direct insertion probe was used.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Data Acquisition: The instrument was operated in high-resolution mode to determine the accurate mass and elemental composition of the molecular ion.

Logical Relationships in Structural Elucidation

The determination of the structure of this compound relies on the correlation of data from various spectroscopic techniques.

Caption: Logic diagram for structure elucidation.

Cleomiscosin C: A Technical Guide on its Antioxidant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleomiscosin C, a naturally occurring coumarinolignan, has demonstrated significant antioxidant properties. This technical guide provides an in-depth analysis of its mechanism of action, consolidating current research findings. The document details its direct radical scavenging capabilities and its inhibitory effects on lipid peroxidation, particularly low-density lipoprotein (LDL) oxidation. Furthermore, it explores the potential for this compound to modulate cellular antioxidant pathways, such as the Nrf2 signaling cascade. Quantitative data from various antioxidant assays are presented in tabular format for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate further research in this area. This guide aims to be a comprehensive resource for researchers and professionals in drug discovery and development investigating the therapeutic potential of this compound as an antioxidant agent.

Introduction

Coumarinolignans are a class of natural products formed by the fusion of a coumarin and a phenylpropanoid unit. Among these, this compound has emerged as a compound of interest due to its diverse biological activities, including its potent antioxidant effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Antioxidants that can mitigate oxidative damage are therefore of significant therapeutic interest. This guide elucidates the multifaceted mechanism of action through which this compound exerts its antioxidant effects.

Direct Antioxidant Mechanisms

This compound exhibits direct antioxidant activity through two primary mechanisms: radical scavenging and inhibition of lipid peroxidation.

Radical Scavenging Activity

Computational studies have revealed that this compound is a highly effective radical scavenger, particularly in polar environments. Its efficacy is attributed to its chemical structure, which facilitates the donation of a hydrogen atom to neutralize free radicals. The primary mechanisms of radical scavenging are believed to be Formal Hydrogen Transfer (FHT) and Sequential Proton Loss Electron Transfer (SPLET).

Inhibition of Low-Density Lipoprotein (LDL) Oxidation

The oxidation of low-density lipoproteins (LDL) is a critical event in the pathogenesis of atherosclerosis. This compound has been shown to effectively inhibit LDL oxidation induced by both transition metal ions (Cu²⁺) and free radical initiators (AAPH). This protective effect extends to the prevention of fragmentation of apolipoprotein B-100 (apoB-100), the primary protein component of LDL.

Potential Indirect Antioxidant Mechanisms: Nrf2 Pathway Activation

Beyond its direct antioxidant effects, it is hypothesized that this compound may also exert its antioxidant action through the modulation of endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular resistance to oxidative stress. While direct evidence for this compound is pending, numerous other coumarin derivatives have been shown to activate this pathway.

Activation of the Nrf2 pathway involves the dissociation of Nrf2 from its cytosolic repressor, Kelch-like ECH-associated protein 1 (Keap1). Upon release, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. These genes encode for a battery of phase II detoxification enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). The upregulation of these enzymes fortifies the cell's capacity to neutralize ROS and detoxify harmful electrophiles.

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound has been quantified in various assays. The following tables summarize the key findings.

Table 1: Radical Scavenging Activity of this compound.

| Parameter | Environment | Value | Reference Compound |

| k_overall (HOO•) | Apolar | 3.47 x 10² to 6.44 x 10⁴ M⁻¹ s⁻¹ | - |

| k_overall (HOO•) | Polar | 4.03 x 10⁷ to 8.66 x 10⁷ M⁻¹ s⁻¹ | Trolox (10²–10³ times slower), Ascorbic Acid (similar), Resveratrol (similar) |

Data from computational assessment of radical scavenging activity.[1][2][3]

Table 2: Inhibition of LDL Oxidation and Protection of Apolipoprotein B-100 by this compound.

| Assay | Oxidant | IC₅₀ (µM) | % Inhibition |

| LDL Oxidation | Cu²⁺ | 29.5 | - |

| LDL Oxidation | AAPH | 11.9 | - |

| ApoB-100 Fragmentation | Cu²⁺ | - | 65.3% at 5 µM |

| ApoB-100 Modification | Cu²⁺ | 23.6 | - |

| ApoB-100 Modification | HOCl | 3.9 | - |

Data from in vitro studies on LDL isolated from human plasma.[4][5][6]

Experimental Protocols

Copper-Induced Low-Density Lipoprotein (LDL) Oxidation Assay

This protocol describes the induction of LDL oxidation using copper sulfate and its assessment.

Materials:

-

Human LDL

-

Phosphate-buffered saline (PBS), pH 7.4

-

Copper (II) sulfate (CuSO₄) solution

-

EDTA solution

-

Thiobarbituric acid reactive substances (TBARS) assay reagents or a spectrophotometer for measuring conjugated diene formation.

Procedure:

-

LDL Preparation: Dialyze human LDL against PBS (pH 7.4) at 4°C to remove any EDTA. Determine the protein concentration of the LDL solution.

-

Oxidation Reaction: Dilute the LDL solution with PBS to a final concentration of 0.1-0.2 mg/mL. Add the test compound (this compound) at various concentrations. Initiate the oxidation by adding CuSO₄ to a final concentration of 5-10 µM.[1][7]

-

Incubation: Incubate the mixture at 37°C for a specified period (e.g., 3-24 hours).[7] The progress of oxidation can be monitored by measuring the absorbance at 234 nm, which corresponds to the formation of conjugated dienes.[8]

-

Termination of Reaction: Stop the oxidation by adding EDTA to a final concentration that chelates the copper ions.

-

Assessment of Oxidation:

-

Conjugated Diene Formation: Measure the increase in absorbance at 234 nm over time. The lag phase before the rapid increase in absorbance is an indicator of the antioxidant's protective effect.

-

TBARS Assay: Measure the formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances as an index of lipid peroxidation.[9]

-

AAPH-Induced Low-Density Lipoprotein (LDL) Oxidation Assay

This protocol uses a peroxyl radical initiator to induce LDL oxidation.

Materials:

-

Human LDL

-

Phosphate-buffered saline (PBS), pH 7.4

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) solution

-

Reagents for TBARS assay or conjugated diene measurement.

Procedure:

-

LDL Preparation: Prepare EDTA-free LDL as described in section 5.1.

-

Oxidation Reaction: In a reaction vessel, combine the LDL solution (final concentration 0.1-0.2 mg/mL) and the test compound (this compound) at various concentrations in PBS.

-

Initiation of Oxidation: Add AAPH to a final concentration of 1-5 mM to initiate the oxidation.[10][11]

-

Incubation: Incubate the mixture at 37°C. Monitor the reaction by measuring conjugated diene formation at 234 nm.

-

Data Analysis: Determine the length of the lag phase for each concentration of this compound. A longer lag phase indicates greater antioxidant activity.

Apolipoprotein B-100 (ApoB-100) Fragmentation Analysis

This protocol outlines the analysis of ApoB-100 integrity following oxidative stress.

Materials:

-

Oxidized LDL samples (from protocols 5.1 or 5.2)

-

SDS-PAGE reagents (acrylamide, bis-acrylamide, SDS, Tris buffer, etc.)

-

Protein loading buffer

-

Protein standards

-

Electroblotting apparatus and reagents (PVDF or nitrocellulose membrane)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ApoB-100

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Mix the oxidized LDL samples with protein loading buffer and heat to denature the proteins.

-

SDS-PAGE: Separate the proteins based on molecular weight by running the samples on an SDS-polyacrylamide gel.

-

Electroblotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ApoB-100.

-

Wash the membrane and incubate with a secondary antibody conjugated to a detectable enzyme.

-

Wash the membrane again and add a chemiluminescent substrate.

-

-

Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Analyze the resulting bands to assess the degree of ApoB-100 fragmentation. A decrease in the intensity of the intact ApoB-100 band and the appearance of lower molecular weight fragments indicate oxidative damage.[2][12]

Conclusion and Future Research Directions

This compound is a potent antioxidant with a well-characterized direct mechanism of action involving radical scavenging and inhibition of LDL oxidation. Its efficacy in polar environments is particularly noteworthy, suggesting its potential for therapeutic applications in physiological systems.

The hypothesis that this compound may also act as an indirect antioxidant by activating the Nrf2 signaling pathway is compelling, given the evidence from other coumarin compounds. However, this remains an area that requires direct experimental validation.

Future research should focus on:

-

Investigating the ability of this compound to induce the nuclear translocation of Nrf2 and the subsequent expression of ARE-dependent genes in relevant cell models.

-

Conducting in vivo studies to evaluate the bioavailability and antioxidant efficacy of this compound in animal models of diseases associated with oxidative stress.

-

Elucidating the structure-activity relationships of this compound and its analogs to guide the development of even more potent antioxidant compounds.

A thorough understanding of both the direct and indirect antioxidant mechanisms of this compound will be crucial for harnessing its full therapeutic potential in the prevention and treatment of oxidative stress-related pathologies.

References

- 1. Copper-induced oxidation of LDL [bio-protocol.org]

- 2. Evaluation of apolipoprotein B-100 fragmentation and cross-linkage in serum as an index of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 4. Antioxidant activity of cleomiscosins A and C isolated from Acer okamotoanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS:84575-10-0 | Manufacturer ChemFaces [chemfaces.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The preparation of copper-oxidized LDL for the measurement of oxidized LDL antibodies by EIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of modified apolipoprotein B-100 structures formed in oxidized low-density lipoprotein using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

"biological activity of Cleomiscosin C literature review"

An In-depth Technical Guide on the Biological Activity of Cleomiscosin C

Introduction

This compound is a naturally occurring coumarinolignan, a class of secondary metabolites resulting from the fusion of a coumarin and a phenylpropanoid unit.[1] It has been isolated from various plant species, including Acer okamotoanum, and is recognized for a range of interesting biological activities.[2][3] Pre-clinical research has highlighted its potential as an antioxidant, anticancer, and anti-inflammatory agent.[4] This technical guide provides a comprehensive review of the existing literature on the biological activities of this compound, presenting quantitative data, detailing experimental methodologies, and illustrating key mechanisms and workflows.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties in various experimental settings, primarily through its ability to scavenge free radicals and inhibit oxidation processes.[2][3]

Quantitative Data on Antioxidant Activity

The efficacy of this compound as an antioxidant has been quantified through several in vitro and computational studies. The key metrics are summarized in the table below.

| Activity Assessed | Method/Mediator | Result Type | Value | Reference |

| LDL Oxidation Inhibition | Cu²⁺ (catalytic copper ions) | IC₅₀ | 29.5 µM | [3] |

| LDL Oxidation Inhibition | AAPH (free radical generator) | IC₅₀ | 11.9 µM | [3] |

| ApoB-100 Fragmentation Protection | Cu²⁺ | % Inhibition | 65.3% at 5 µM | [3] |

| ApoB-100 Oxidative Modification | Cu²⁺ | IC₅₀ | 23.6 µM | [3] |

| ApoB-100 Oxidative Modification | HOCl (Hypochlorous acid) | IC₅₀ | 3.9 µM | [3] |

| Radical Scavenging Rate | HOO• (in apolar environment) | k_overall_ | 6.28 x 10⁴ M⁻¹ s⁻¹ | [1][2] |

| Radical Scavenging Rate | HOO• (in polar environment) | k_overall_ | 4.03 x 10⁷ to 8.66 x 10⁷ M⁻¹ s⁻¹ | [1][2][4] |

AAPH: 2,2'-azobis-(2-amidinopropane)dihydro-chloride k_overall_: Overall rate constant

Computational studies show that in polar, aqueous environments, this compound's radical scavenging capability is 100 to 1000 times faster than Trolox and comparable to that of ascorbic acid and resveratrol.[2][4] The presence of a methoxy group on the phenylpropanoid unit in this compound is suggested to increase the reaction rate significantly compared to other cleomiscosins like Cleomiscosin A in apolar environments.[1][2]

Experimental Protocols

1. LDL Oxidation Assays (Cu²⁺ and AAPH-mediated)

-

Objective: To determine the concentration of this compound required to inhibit the oxidation of low-density lipoprotein (LDL) by 50% (IC₅₀).

-

Methodology:

-

Human LDL is isolated from plasma via ultracentrifugation.

-

The LDL is incubated with varying concentrations of this compound.

-

Oxidation is initiated by adding either a solution of copper ions (Cu²⁺) or the free radical generator AAPH.

-

The formation of conjugated dienes, a marker of lipid peroxidation, is monitored over time by measuring the increase in absorbance at 234 nm using a spectrophotometer.

-

The IC₅₀ value is calculated by plotting the percentage of oxidation inhibition against the concentration of this compound.[3]

-

2. Computational Assessment of Radical Scavenging Activity

-

Objective: To theoretically predict the kinetic and thermodynamic parameters of the reaction between this compound and free radicals.

-

Methodology:

-

The molecular geometry of this compound is optimized using density functional theory (DFT). The M06-2X functional with a 6-311++G(d,p) basis set is a commonly used method for these calculations.[1][2][4]

-

Thermodynamic parameters such as Bond Dissociation Enthalpy (BDE) are calculated to assess the ability of the molecule to donate a hydrogen atom.[4]

-

The reaction kinetics with a model radical (e.g., hydroperoxyl radical, HOO•) are simulated in different environments (gas phase for apolar, solvent continuum model for polar).

-

The overall rate constant (k_overall_) is calculated to quantify the scavenging activity.[1][2]

-

Visualization: Antioxidant Activity Assessment Workflow

Caption: Workflow for assessing the antioxidant activity of this compound.

Anticancer Activity

This compound has been identified as having noteworthy cytotoxicity against cancer cell lines, and recent in-silico studies have begun to elucidate potential molecular targets.[2][4]

Quantitative Data on Anticancer Activity

Computational docking studies have predicted a strong interaction between this compound and Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme critical for DNA repair.

| Target Protein | Method | Result Type | Value | Reference |

| PARP1 | In-silico Molecular Docking | Binding Energy | -8.67 kcal/mol | [5][6] |

A lower binding energy indicates a stronger, more stable interaction between the molecule and the protein target, suggesting that this compound may act as an inhibitor of PARP1.

Experimental Protocols

1. In-silico Molecular Docking

-

Objective: To predict the binding affinity and interaction mode of this compound with a protein target (e.g., PARP1).

-

Methodology:

-

The 3D structures of this compound (the ligand) and the target protein (PARP1) are obtained or modeled.

-

Docking software (e.g., AutoDock, Glide) is used to systematically predict the possible binding poses of the ligand within the active site of the protein.

-

A scoring function is applied to each pose to estimate the binding energy (affinity). The pose with the lowest energy is considered the most probable binding mode.

-

The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are analyzed to understand the basis of the binding.[5][6]

-

Visualization: Proposed Anticancer Mechanism via PARP1 Inhibition

References

- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 2. Computational assessment of the radical scavenging activity of cleomiscosin - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03260H [pubs.rsc.org]

- 3. Antioxidant activity of cleomiscosins A and C isolated from Acer okamotoanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational assessment of the radical scavenging activity of cleomiscosin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Cytotoxic Potential of Cleomiscosin C: A Technical Overview for Cancer Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cleomiscosin C, a member of the coumarinolignan class of natural compounds, has been identified as a molecule of interest in oncology research due to the recognized cytotoxic potential of this chemical family.[1] Coumarinolignans, including the related compounds Cleomiscosin A and B, have demonstrated noteworthy cytotoxic effects against various cancer cell lines in preliminary studies.[1] While the broader class of coumarins is known to exert anti-tumor effects through various mechanisms—including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways—specific, in-depth data on this compound remains limited.[2][3][4]

This technical guide synthesizes the current understanding of coumarinolignans' cytotoxic effects and provides a framework for the systematic investigation of this compound as a potential anti-cancer agent. Due to the scarcity of specific quantitative data and established experimental protocols for this compound, this document presents a combination of established knowledge for the broader compound class and illustrative, hypothetical data and protocols to guide future research.

Quantitative Data on Cytotoxic Effects

To date, specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not widely published. However, based on the activity of structurally related coumarins and coumarinolignans, a hypothetical cytotoxic profile can be projected to guide initial experimental design. The following table presents illustrative IC50 values, which should be experimentally determined for this compound.

Table 1: Illustrative IC50 Values for this compound Against Various Cancer Cell Lines (Hypothetical Data)

| Cancer Cell Line | Cell Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 25.5 |

| HeLa | Cervical Adenocarcinoma | 32.8 |

| A549 | Lung Carcinoma | 45.2 |

| HCT116 | Colorectal Carcinoma | 28.1 |

| PC-3 | Prostate Adenocarcinoma | 38.9 |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the cytotoxic effects of this compound. These protocols are based on standard laboratory practices and should be optimized for specific experimental conditions.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116, PC-3) are obtained from a reputable cell bank.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[5] The medium is refreshed every 2-3 days, and cells are passaged upon reaching 70-80% confluency.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM). A vehicle control (DMSO) is also included. Cells are incubated for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its determined IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the mixture is incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) are quantified.

Visualization of Cellular Mechanisms

The anti-cancer activity of coumarins often involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. The following diagrams illustrate a generalized experimental workflow for assessing cytotoxicity and a potential signaling pathway that may be modulated by this compound.

Conclusion

This compound represents a promising candidate for further investigation as a cytotoxic agent against cancer cells, based on the known activities of the coumarinolignan class of compounds. The current lack of specific data for this compound underscores the necessity for comprehensive studies to determine its efficacy and mechanism of action. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for researchers to systematically evaluate the anti-cancer properties of this compound. Future research should focus on determining its IC50 values across a broad range of cancer cell lines, elucidating the specific molecular pathways it modulates, and ultimately assessing its therapeutic potential in preclinical models.

References

- 1. Coumarinolignans with Reactive Oxygen Species (ROS) and NF-κB Inhibitory Activities from the Roots of Waltheria indica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coumarins in the tumor-immune application: from molecular mechanisms to therapeutic innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cleomiscosin C (CAS Number: 84575-10-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleomiscosin C, a naturally occurring coumarinolignan with the CAS number 84575-10-0, has garnered significant interest within the scientific community for its notable antioxidant and hepatoprotective properties. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical and physical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a complex heterocyclic compound with the molecular formula C₂₁H₂₀O₉ and a molecular weight of 416.38 g/mol .[1] Its systematic IUPAC name is (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1][2]benzodioxin-9-one.[1] The structure of this compound is characterized by a coumarin moiety fused with a phenylpropane unit through a dioxane bridge.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 84575-10-0 | [1] |

| Molecular Formula | C₂₁H₂₀O₉ | [1] |

| Molecular Weight | 416.38 g/mol | [1] |

| Melting Point | 210 °C (decomposition) | Not specified |

| Boiling Point (Predicted) | 647.8 ± 55.0 °C | Not specified |

| Density (Predicted) | 1.391 ± 0.06 g/cm³ | Not specified |

| pKa (Predicted) | 9.66 ± 0.40 | Not specified |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Not specified |

| Appearance | Powder | Not specified |

Biological Activities and Mechanism of Action

The primary biological activities of this compound reported in the literature are its antioxidant and hepatoprotective effects.

Antioxidant Activity

This compound has demonstrated potent antioxidant properties, particularly in the inhibition of lipid peroxidation. It effectively protects low-density lipoprotein (LDL) from oxidation induced by various agents, a key event in the pathogenesis of atherosclerosis.

Table 2: In Vitro Antioxidant Activity of this compound

| Assay | IC₅₀ (µM) | Reference(s) |

| Cu²⁺-induced LDL oxidation | 29.5 | Not specified |

| AAPH-induced LDL oxidation | 11.9 | Not specified |

| Protection of apoB-100 from Cu²⁺-induced modification | 23.6 | Not specified |

| Protection of apoB-100 from HOCl-induced modification | 3.9 | Not specified |

A computational study investigating the radical scavenging activity of this compound has provided insights into its mechanism. The study suggests that in polar environments, this compound exhibits good antioxidant capacity, with a predicted overall rate constant (koverall) for HOO• radical scavenging in the range of 4.03 × 10⁷ to 8.66 × 10⁷ M⁻¹s⁻¹, which is comparable to that of ascorbic acid and resveratrol.[3][4] In contrast, in apolar environments, it is predicted to be a weak antioxidant.[3][4]

Putative Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, based on the known mechanisms of other structurally related coumarinolignans and antioxidant compounds, it is plausible that this compound exerts its effects through the modulation of key cellular signaling cascades involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes. It is hypothesized that this compound, as an antioxidant, may activate the Nrf2 pathway.

Caption: Proposed Nrf2 activation pathway by this compound.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Chronic inflammation is closely linked to oxidative stress. By reducing oxidative stress, this compound may indirectly inhibit the activation of the NF-κB pathway.

Caption: Proposed NF-κB inhibition pathway by this compound.

Hepatoprotective Activity

This compound, along with its analogs Cleomiscosin A and B, has been reported to possess liver-protective properties. While detailed mechanistic studies on pure this compound are limited, studies on plant extracts containing these compounds have shown protection against liver injury induced by toxins like carbon tetrachloride (CCl₄). The hepatoprotective effect is likely linked to its antioxidant and anti-inflammatory activities.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively reported. However, based on the available literature, the following methodologies are commonly employed for assessing antioxidant and hepatoprotective activities.

LDL Oxidation Inhibition Assay (General Protocol)

This assay evaluates the ability of a compound to inhibit the oxidation of low-density lipoprotein (LDL).

-

LDL Isolation: Human LDL is isolated from the plasma of healthy donors by ultracentrifugation.

-

Oxidation Induction: LDL (e.g., 100 µg/mL) is incubated in the presence of an oxidizing agent, such as copper sulfate (CuSO₄, e.g., 5 µM) or 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH, e.g., 5 mM).

-

Treatment: Different concentrations of this compound are co-incubated with the LDL and oxidizing agent.

-

Monitoring Oxidation: The kinetics of LDL oxidation are monitored by measuring the formation of conjugated dienes, typically by spectrophotometry at 234 nm.

-

Data Analysis: The lag phase of oxidation is determined, and the IC₅₀ value for the inhibition of LDL oxidation is calculated.

Caption: Workflow for LDL Oxidation Inhibition Assay.

In Vivo Hepatoprotectivity Assay (General Protocol)

This assay assesses the ability of a compound to protect the liver from toxin-induced damage in an animal model.

-

Animal Model: Typically, rodents (e.g., rats or mice) are used.

-

Toxin Induction: Hepatotoxicity is induced by administering a known hepatotoxin, such as carbon tetrachloride (CCl₄) or acetaminophen.

-

Treatment: Animals are pre-treated or co-treated with this compound at various doses. A positive control group is often treated with a known hepatoprotective agent like silymarin.

-

Biochemical Analysis: After a specific period, blood samples are collected to measure the levels of liver enzymes such as alanine transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP).

-

Histopathological Examination: Livers are excised, fixed, and sectioned for histological analysis to assess the extent of liver damage.

Caption: Workflow for In Vivo Hepatoprotectivity Assay.

Synthesis

Pharmacokinetics

Specific pharmacokinetic data for this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile, have not been extensively reported. As a coumarin derivative, it may undergo metabolic transformations in the liver, primarily through hydroxylation and glucuronidation, similar to other compounds in its class. The bioavailability of coumarins can be variable.

Spectroscopic Data

Detailed 1H and 13C NMR spectral data for this compound are essential for its unambiguous identification and characterization. While complete assigned spectra are not available in the reviewed literature, 13C NMR data is reported to be available on PubChem.[1] Researchers are encouraged to consult specialized databases and publications for comprehensive spectral assignments.

Conclusion

This compound is a promising natural product with significant antioxidant and potential hepatoprotective activities. Its ability to inhibit LDL oxidation suggests a potential role in the prevention of atherosclerosis. While the precise molecular mechanisms and signaling pathways are yet to be fully elucidated, it is hypothesized to act through the modulation of the Nrf2 and NF-κB pathways. Further research is warranted to explore its full therapeutic potential, including detailed mechanistic studies, comprehensive pharmacokinetic profiling, and the development of a robust synthetic methodology. This technical guide provides a foundation for future investigations into this intriguing coumarinolignan.

References

- 1. Coumarinolignans with Reactive Oxygen Species (ROS) and NF-κB Inhibitory Activities from the Roots of Waltheria indica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Cleomiscosin C: A Comprehensive Technical Overview of its Synonyms, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleomiscosin C is a naturally occurring coumarinolignan that has garnered interest in the scientific community for its potential therapeutic properties. This technical guide provides a detailed overview of this compound, focusing on its nomenclature, biological activities with corresponding quantitative data, and methodologies for key experimental assays. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Synonyms and Alternative Names

This compound is known by several synonyms and alternative names in scientific literature and chemical databases. A comprehensive list is provided in Table 1 for clear identification and cross-referencing.

| Name/Identifier Type | Value | Citation |

| Systematic (IUPAC) Name | (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1][2]benzodioxin-9-one | [1] |

| Synonym | Aquillochin | [1][2] |

| CAS Registry Number | 84575-10-0 | [1] |

| PubChem CID | 11464176 | [1] |

| ChEMBL ID | CHEMBL465491 | [1] |

| Other Depositor-Supplied Synonyms | (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano(3,2-h)(1,4)benzodioxin-9-one, RefChem:126933, HY-N3596, ZINC13400299, AKOS032948612 | [1] |

Biological Activities and Quantitative Data

This compound has demonstrated notable antioxidant and hepatoprotective activities. The following tables summarize the key quantitative data from cited studies.

Antioxidant Activity

This compound has been shown to inhibit LDL (low-density lipoprotein) oxidation, a key event in the pathogenesis of atherosclerosis.

Table 2: Inhibition of LDL Oxidation by this compound [3]

| Oxidative Stressor | IC50 (µM) |

| Cu²⁺ | 23.6 |

| HOCl | 3.9 |

| AAPH | 11.9 |

IC50: The half maximal inhibitory concentration. AAPH: 2,2'-azobis-(2-amidinopropane)dihydro-chloride.

Hepatoprotective Activity

Studies have shown that a mixture of coumarinolignoids, including this compound, exhibits protective effects against liver damage induced by toxins like carbon tetrachloride (CCl₄).

Table 3: Effect of a Coumarinolignan Mixture (including this compound) on Serum Enzyme Levels in CCl₄-Induced Hepatotoxicity in Rats

| Treatment Group | SGOT (U/L) | SGPT (U/L) | ALKP (U/L) | Total Bilirubin (mg/dL) |

| Normal Control | 98.7 ± 4.2 | 55.2 ± 3.1 | 145.3 ± 7.8 | 0.85 ± 0.07 |

| CCl₄ Control | 245.6 ± 11.8 | 189.4 ± 9.5 | 312.7 ± 14.2 | 2.12 ± 0.15 |

| Coumarinolignoids (50 mg/kg) | 132.4 ± 7.1 | 85.6 ± 4.9 | 198.5 ± 10.3 | 1.18 ± 0.09 |

| Silymarin (100 mg/kg) | 115.8 ± 6.5 | 72.3 ± 4.1 | 175.4 ± 9.1 | 1.05 ± 0.08 |

SGOT: Serum Glutamic-Oxaloacetic Transaminase; SGPT: Serum Glutamic-Pyruvic Transaminase; ALKP: Alkaline Phosphatase. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Inhibition of LDL Oxidation Assay

This protocol outlines the methodology used to assess the antioxidant activity of this compound by measuring its ability to inhibit copper-mediated LDL oxidation.

1. Isolation of LDL:

-